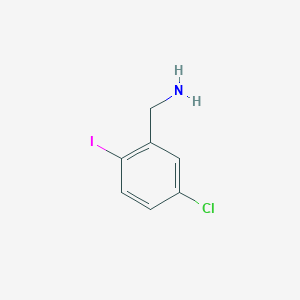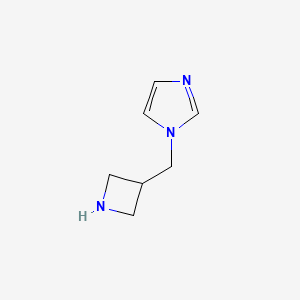
4-Phenoxy Levomethorphan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxy Levomethorphan is a complex organic compound belonging to the class of phenanthrenes and derivatives These compounds are characterized by their polycyclic structure, which includes multiple fused rings
Preparation Methods
The synthesis of 4-Phenoxy Levomethorphan involves several steps, typically starting with the preparation of the core tetracyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The methoxy and phenoxy groups are then introduced through substitution reactions, using reagents such as methanol and phenol under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-Phenoxy Levomethorphan undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups, using reagents such as sodium hydroxide or ammonia. This can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-Phenoxy Levomethorphan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as high strength or conductivity.
Mechanism of Action
The mechanism of action of 4-Phenoxy Levomethorphan involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to the suppression of tumor growth. Alternatively, it may modulate the activity of neurotransmitter receptors, resulting in changes in brain function.
Comparison with Similar Compounds
4-Phenoxy Levomethorphan can be compared with other similar compounds, such as:
(1R,9S,10R)-17-(Cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol: This compound has a similar tetracyclic structure but differs in the presence of cyclopropylmethyl and diol groups.
(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene: This compound also shares the tetracyclic core but includes a hydroxycyclobutylmethyl group.
The uniqueness of this compound lies in its specific combination of methoxy and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29NO2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(1R,9R,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C24H29NO2/c1-25-15-14-24-13-7-6-10-19(24)20(25)16-17-11-12-21(26-2)23(22(17)24)27-18-8-4-3-5-9-18/h3-5,8-9,11-12,19-20H,6-7,10,13-16H2,1-2H3/t19-,20+,24+/m0/s1 |
InChI Key |
FGMSEQUOXWPSMD-DCLXLUIPSA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5 |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5 |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)OC)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


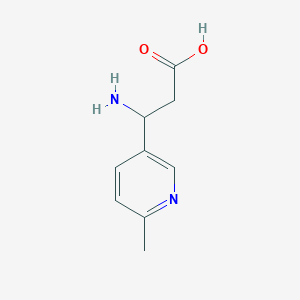
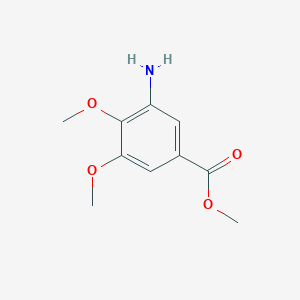
![1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene](/img/structure/B1645823.png)
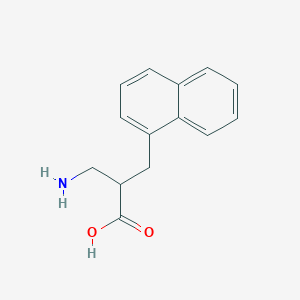

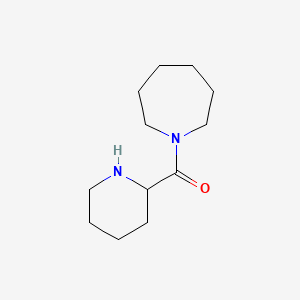
![7-Methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B1645879.png)
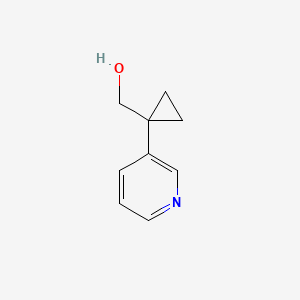
![3-[5-[1-Carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B1645883.png)
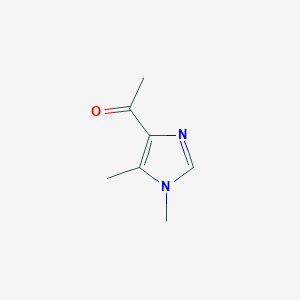
![5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid](/img/structure/B1645897.png)
![Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B1645898.png)
